N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its pharmacological activities, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzothiazole derivatives: Similar compounds include other benzothiazole-based molecules used in pharmaceuticals and materials science.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are known for their enhanced biological activity.
Pyrazolyl derivatives: Compounds containing pyrazolyl groups are often studied for their medicinal properties.
Uniqueness: N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide stands out due to its unique combination of functional groups, which may contribute to its distinct biological and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c21-16-8-6-15(7-9-16)14-19(26)25(13-12-24-11-3-10-22-24)20-23-17-4-1-2-5-18(17)27-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHFJPQDQSGZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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